molecular formula C8H10IN5 B1343987 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 862730-04-9

3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B1343987
M. Wt: 303.1 g/mol
InChI Key: OZULUFUHMFFLQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound with the CAS Number: 862730-04-9 . It has a molecular weight of 303.11 . The compound is stored in a dark place, under an inert atmosphere, at 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10IN5/c1-4(2)14-8-5(6(9)13-14)7(10)11-3-12-8/h3-4H,1-2H3,(H2,10,11,12) . This indicates the presence of iodine, isopropyl, and pyrazolo[3,4-d]pyrimidin-4-amine groups in the molecule.


Physical And Chemical Properties Analysis

This compound is a solid . The compound should be kept in a dark place, under an inert atmosphere, at 2-8°C .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Derivatives and Biological Evaluation : Derivatives of pyrazolo[3,4‐d]pyrimidines, including 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, are synthesized for pharmacological studies due to their broad spectrum of biological activity. These compounds show potential in inhibiting enzymes like acetylcholinesterase and carbonic anhydrase, indicating their relevance in medicinal chemistry (Aydin, Anil, & Demir, 2021).

  • RET Kinase Inhibitors : 3-Substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines have been designed and synthesized as inhibitors of the RET protein kinase. These compounds have demonstrated efficacy in inhibiting RET phosphorylation in breast cancer cells (Dinér et al., 2012).

Synthesis and Characterization

  • Novel Synthesis Methods : Innovative synthesis methods, such as microwave-assisted synthesis, have been developed for pyrazolo[3,4-d]pyrimidin-4-ones. This demonstrates the chemical versatility and potential for diverse applications of these compounds (Ng, Tiekink, & Dolzhenko, 2022).

  • Structural Analysis and Characterization : Detailed studies have been conducted on the molecular structure and infrared frequencies of similar pyrazolo[3,4-d]pyrimidine compounds. These studies provide insights into the chemical properties and reactivity of such compounds (Shukla, Yadava, & Roychoudhury, 2015).

Antimicrobial and Antitumor Applications

  • Antimicrobial and Cytotoxic Properties : Pyrazolo[3,4-d]pyrimidine derivatives have been evaluated for their antimicrobial and cytotoxic properties. This indicates potential applications in developing new antimicrobial and anticancer agents (Hassaneen et al., 2019).

  • Antitumor and Anti-Inflammatory Agents**: Novel pyrazolopyrimidine derivatives have been synthesized and shown to possess significant anticancer and anti-5-lipoxygenase activities, suggesting their potential as therapeutic agents for cancer and inflammation (Rahmouni et al., 2016).

Chemical Synthesis and Mechanistic Studies

  • Synthetic Methodologies : Research has focused on developing efficient synthetic routes for pyrazolo[3,4-d]pyrimidine derivatives, highlighting the importance of these compounds in chemical synthesis and drug development (Cottam et al., 1984).

  • Mechanistic Insight : Studies on the mechanism of formation of pyrazolo[3,4-d]pyrimidine-4-amines from pyrazoloformimidate provide valuable information on the chemical behavior of these compounds, essential for their application in drug synthesis (Al‐Azmi, 2020).

Safety And Hazards

The compound has been classified under GHS07 . The hazard statements associated with it are H315-H319-H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261-P305+P351+P338 , suggesting to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .

Future Directions

While specific future directions for this compound are not available in the retrieved data, it’s worth noting that pyrazolo[3,4-d]pyrimidine derivatives have shown promise in the development of novel CDK2 inhibitors . This suggests potential future research directions in the field of drug discovery and development, particularly in the context of cancer therapeutics.

properties

IUPAC Name

3-iodo-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10IN5/c1-4(2)14-8-5(6(9)13-14)7(10)11-3-12-8/h3-4H,1-2H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZULUFUHMFFLQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=NC=NC(=C2C(=N1)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10IN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80648005
Record name 3-Iodo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

CAS RN

862730-04-9
Record name 3-Iodo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (2 g, 0.0077 mol) and K2CO3 (4.2 g, 0.031 mol) in DMF (50 mL) was brought to 80° C. under an argon atmosphere. Isopropylbromide (1.0 g, 0.0084 mol) was added with a syringe. Reaction was refluxed under argon atmosphere for 2 hours. Solid K2CO3 was removed by filtration. Solvent was partially removed in vacuo. Sodium citrate (50 mL) was added and reaction was extracted with EtOAc. Organic phases concentrated in vacuo and purified using silica gel column chromatography [MeOH—CH2Cl2, 5:95] yielding BA12 (1.68 g, 72% yield). ESI-MS (M+H)+ m/z calcd 304.0, found 304.1.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
4.2 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Yield
72%

Synthesis routes and methods II

Procedure details

To 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (200 mg, 0.766 mmol) in N,N-Dimethylformamide (DMF) (5 mL) was added cesium carbonate (300 mg, 0.919 mmol) followed by 2-iodopropane (0.080 mL, 0.805 mmol), and the reaction mixture was stirred over the weekend (3 days) at 80° C. in a sealed vessel. The reaction was allowed to cool down to room temperature. The mixture was poured onto water and EtOAc. The organic layer was separated, washed with brine, dried (MgSO4), filtered and concentrated to afford 3-iodo-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (160 mg) as a white solid. LC/MS (ES) m/z=3.4.0 [M+H]+.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.08 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 3
Reactant of Route 3
3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 4
3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 5
3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 6
3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Citations

For This Compound
10
Citations
CH Zhang, MW Zheng, YP Li, XD Lin… - Journal of medicinal …, 2015 - ACS Publications
A series of 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives were designed and synthesized. Structure–activity relationship (SAR) analysis of these compounds led to …
Number of citations: 45 pubs.acs.org
Y Wang, X Tang, B Liu - Zeitschrift für Kristallographie-New Crystal …, 2022 - degruyter.com
C 11 H 15 N 5 , monoclinic, P2 1 /c (no. 14), a = 9.5677(16) Å, b = 8.1755(15) Å, c = 14.846(3) Å, β = 93.783(4), V = 1158.7(4) Å 3 , Z = 4, R gt (F) = 0.0473, wR ref (F 2 ) = 0.1425, T = …
Number of citations: 3 www.degruyter.com
M Klein, M Morillas, A Vendrell, L Brive, M Gebbia… - Plos one, 2011 - journals.plos.org
Highly selective, cell-permeable and fast-acting inhibitors of individual kinases are sought-after as tools for studying the cellular function of kinases in real time. A combination of small …
Number of citations: 12 journals.plos.org
AC Dar, MS Lopez, KM Shokat - Citeseer
6xHIS fusions of c-Src or Abl were expressed in bacteria in the presence of the YopH phosphatase and GroEL chaperone based on a recently developed strategy (Seeliger et al., 2005). …
Number of citations: 2 citeseerx.ist.psu.edu
X Liu, A Kung, B Malinoski, GKS Prakash… - Journal of medicinal …, 2015 - ACS Publications
Despite the success of imatinib at inhibiting Bcr-Abl and treating chronic myelogenous leukemia (CML), resistance to the therapy occurs over time in patients. In particular, the resistance …
Number of citations: 31 pubs.acs.org
A Assadieskandar, C Yu, P Maisonneuve, X Liu… - European journal of …, 2018 - Elsevier
Established strategies for discovering selective kinase inhibitors are target-centric as they often target certain structural or reactive features in the target kinase. In the absence of such …
Number of citations: 13 www.sciencedirect.com
B Apsel - 2008 - search.proquest.com
Cancer cells survive by co-opting intracellular growth pathways regulated through kinase signaling. Many kinases in these pathways are validated drug targets and kinase inhibitors are …
Number of citations: 5 search.proquest.com
SB Hari, EA Merritt, DJ Maly - Chemistry & biology, 2014 - cell.com
Most potent protein kinase inhibitors act by competing with ATP to block the phosphotransferase activity of their targets. However, emerging evidence demonstrates that ATP-competitive …
Number of citations: 37 www.cell.com
GS Ducker - 2013 - search.proquest.com
The mammalian target of rapamycin (mTOR) functions to integrate nutrient and energy availability with extracellular growth factor signals to regulate macromolecular biosynthesis …
Number of citations: 3 search.proquest.com
X Liu - 2017 - search.proquest.com
This dissertation mainly explored two aspects, the development of alkyne-containing inhibitors to overcome drug resistance of Bcr-Abl kinase as well as the chemical and biochemical …
Number of citations: 0 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.